
3-Cyanovinylcarbazole
Overview
Description
3-Cyanovinylcarbazole (CNVK) is a photoreactive nucleoside analog widely used for site-specific DNA and RNA crosslinking. Its mechanism involves a [2+2] photocycloaddition reaction between the cyanovinyl group of CNVK and pyrimidine bases (thymine or cytosine) in complementary strands upon UV-A irradiation (366 nm) . This reaction is ultrafast (achieving 100% crosslinking with thymine in 1 second) and reversible via irradiation at 312 nm, enabling dynamic manipulation of nucleic acid structures . CNVK’s applications span epigenetic studies (e.g., 5-methylcytosine detection), gene expression regulation, SNP genotyping, and miRNA target identification .
Key advantages include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanovinylcarbazole typically involves the reaction of 9H-carbazole-3-carbaldehyde with a suitable nitrile precursor under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes .
Chemical Reactions Analysis
Types of Reactions
3-Cyanovinylcarbazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Photocrosslinking Reactions
1. Mechanism and Efficiency
3-Cyanovinylcarbazole nucleoside (CNVK) exhibits remarkable efficiency in photocrosslinking reactions with complementary DNA strands. When irradiated with light at 366 nm, CNVK can rapidly crosslink to pyrimidine bases such as cytosine and thymine. Studies have shown that crosslinking to thymine occurs in approximately 1 second, while cytosine takes about 25 seconds . The selectivity of this reaction allows for precise targeting within DNA sequences, making it a valuable tool for genetic studies and diagnostics.
2. Applications in Epigenetics
One notable application of CNVK is in the selective detection of 5-methylcytosine (mC), an important epigenetic marker. The photocrosslinking reaction between CNVK-ODN and mC-containing ODNs has been demonstrated to occur rapidly, enabling potential mapping of mC sites in genomic DNA. This method could facilitate advancements in understanding gene regulation and epigenetic modifications .
DNA Origami Technology
1. Structural Applications
DNA origami is a technique that utilizes the programmable nature of DNA to create complex nanostructures. CNVK can be integrated into these structures to enhance their functionality. For instance, the incorporation of CNVK into DNA origami allows for the creation of responsive materials that can undergo structural changes upon light irradiation, which can be utilized in drug delivery systems and biosensing applications .
2. Functional Nanodevices
The versatility of DNA origami combined with CNVK's photocrosslinking capabilities enables the development of functional nanodevices. These devices can be designed for specific tasks such as targeted drug delivery or molecular detection, leveraging the precise control over molecular interactions afforded by the incorporation of CNVK .
Case Study 1: Photocrosslinking for SNP Detection
A study investigated the use of CNVK in detecting single nucleotide polymorphisms (SNPs) through its ultrafast photocrosslinking reaction. The results indicated that the presence of specific SNPs could be efficiently identified by monitoring crosslinking events, showcasing CNVK's potential in genetic diagnostics .
Case Study 2: Enhanced Stability in DNA Structures
Research demonstrated that incorporating CNVK into DNA duplexes significantly increased their thermal stability. The UV melting temperature of duplexes with CNVK was raised by approximately 30 °C compared to unmodified strands, indicating enhanced structural integrity which is crucial for various applications including gene therapy and synthetic biology .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-Cyanovinylcarbazole exerts its effects is primarily related to its electronic properties. The conjugated system allows for efficient charge transfer, making it useful in electronic applications. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Photoreactivity and Efficiency
Key Findings :
- CNVK’s threoninol linker modification enhances photoreactivity by 1.8–8× compared to deoxyribose-linked variants, attributed to structural flexibility facilitating [2+2] cycloaddition .
- Trioxsalen-based crosslinkers lack reversibility and require prolonged UV exposure, increasing DNA damage risk .
- 6-Thioguanine, while thymidine-selective, operates via slower alkylation and is irreversible .
Base Pairing and Sequence Dependency
CNVK’s crosslinking efficiency is highly dependent on the target pyrimidine’s base pairing:
- Thymine paired with adenine : 90% crosslinking yield.
- Cytosine paired with guanine: 60–70% yield due to steric hindrance .
Limitations and Challenges
- CNVK : Restricted to pyrimidine-rich sequences; inefficient in GC-rich regions .
- Ethylene-linked 6-thioguanine : Slow reaction kinetics limit real-time applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Cyanovinylcarbazole (CNVK) in oligonucleotide synthesis?
CNVK is synthesized via phosphoramidite chemistry, a standard method in oligonucleotide synthesis. The process involves coupling a cyanovinylcarbazole moiety to a phosphoramidite backbone, enabling its incorporation into DNA/RNA probes during solid-phase synthesis. Critical steps include protecting group management and purification via reverse-phase HPLC to ensure high yield and purity. This method is validated for producing CNVK-modified probes used in photo-crosslinking applications .
Q. How is CNVK characterized to confirm structural integrity and purity?
Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For photoactive properties, UV-Vis spectroscopy (absorbance at ~350 nm) and fluorescence quenching assays are used to verify crosslinking efficiency. Stability under storage conditions (e.g., -20°C in anhydrous environments) should also be tested .
Q. What are the primary research applications of CNVK in nucleic acid chemistry?
CNVK is primarily used as a photoreactive crosslinker in nucleic acid probes. Applications include:
- Fluorescence in situ hybridization (FISH): CNVK-modified oligonucleotides enable ultra-fast photo-crosslinking to target DNA/RNA, improving hybridization signal specificity .
- Shielded covalent probes: Hairpin-structured probes with CNVK in the stem region bind targets selectively, reducing off-site reactions in biomarker detection .
- DNA memory circuits: CNVK facilitates stable inter-strand crosslinking for data storage applications .
Q. What safety protocols are essential when handling CNVK in laboratory settings?
Key precautions include:
- Using local exhaust ventilation and impermeable gloves to avoid inhalation or skin contact.
- Wearing UV-protective goggles during photoactivation steps.
- Storing CNVK in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Disposing waste via qualified personnel following institutional guidelines for reactive chemicals .
Advanced Research Questions
Q. How can researchers optimize CNVK-mediated photo-crosslinking efficiency in DNA probe design?
Optimization requires tuning:
- UV wavelength and exposure time: 365 nm UV light for 5–10 minutes is typical, but duration must be calibrated to avoid overexposure (risk of probe degradation).
- Buffer conditions: Low-salt buffers (e.g., 10 mM Tris-HCl, pH 7.5) enhance hybridization kinetics, while divalent cations (e.g., Mg²⁺) stabilize duplex formation.
- Probe design: Positioning CNVK in hairpin stems or single-stranded regions affects crosslinking yield. Use melting curve analysis to assess probe-target binding stability pre- and post-crosslinking .
Q. What strategies address conflicting data in CNVK crosslinking studies under varying experimental conditions?
Contradictions often arise from differences in:
- Target sequence composition: GC-rich regions may require longer UV exposure.
- Probe-to-target ratio: Excess probe can lead to nonspecific crosslinking; titrate ratios (1:1 to 1:5) for optimal results.
- Controls: Include non-photoreactive probes and dark controls (no UV) to distinguish specific vs. background crosslinking. Statistical tools like ANOVA or Bayesian inference can resolve variability in replicate experiments .
Q. What methodologies validate target specificity in CNVK-modified probes for biomarker detection?
Validation steps include:
- Gel-shift assays: Electrophoresis to confirm probe-target adduct formation.
- Mass spectrometry: Identify crosslinked nucleotides and rule out off-target adducts.
- Competitive binding assays: Add unlabeled target analogs to quantify displacement efficiency.
- In-cellulo testing: Use CRISPR knockouts or siRNA silencing to verify signal loss in target-deficient cell lines .
Q. Methodological Considerations
- Data Analysis: For crosslinking efficiency, calculate the ratio of crosslinked vs. free probe using densitometry (gel-based) or capillary electrophoresis. Normalize against internal standards (e.g., fluorescent dyes) .
- Troubleshooting: If crosslinking fails, check UV lamp calibration, probe integrity (via MALDI-TOF), and storage conditions (moisture degrades CNVK) .
Properties
Molecular Formula |
C15H10N2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(9H-carbazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H |
InChI Key |
HDAVJPSXEPLOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |
Origin of Product |
United States |
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Synthesis routes and methods II
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